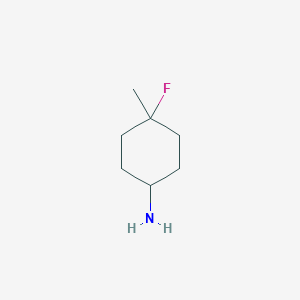
4-Fluoro-4-methylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-フルオロ-4-メチルシクロヘキサン-1-アミンは、分子式がC7H14FNである有機化合物です。これはシクロヘキサンの誘導体であり、4位にフッ素原子とメチル基が置換され、1位にアミン基が結合しています。
2. 製法
合成経路と反応条件: 4-フルオロ-4-メチルシクロヘキサン-1-アミンの合成には、通常、次の手順が含まれます。
出発物質: 合成はシクロヘキサノンから始まります。
メチル化: メチル基は、ヨウ化メチル(CH3I)を、炭酸カリウム(K2CO3)などの塩基の存在下で用いたメチル化反応によって導入されます。
アミノ化: 最後のステップでは、ケトン基をアミン基に変換します。これは、アンモニア(NH3)とシアノ水素化ホウ素ナトリウム(NaBH3CN)などの還元剤を用いた還元的アミノ化によって行うことができます。
工業生産方法: 4-フルオロ-4-メチルシクロヘキサン-1-アミンの工業生産では、同様の手順を大規模に行う場合がありますが、収率と純度を最適化する必要があります。連続式反応器や自動化システムを導入して、安定した生産を実現することができます。
反応の種類:
酸化: 4-フルオロ-4-メチルシクロヘキサン-1-アミンは、酸化反応を起こして対応するケトンまたはカルボン酸を生成することができます。
還元: この化合物は、使用される還元剤に応じて、さまざまな誘導体に変換することができます。
置換: 求核置換反応が起こり、フッ素原子が他の求核剤と置換される可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を使用できます。
還元: 一般的な還元剤には、水素化アルミニウムリチウム(LiAlH4)やパラジウム触媒を用いた水素ガス(H2)などがあります。
置換: 水酸化物イオン(OH-)やアミンなどの求核剤を塩基性条件下で用いることができます。
主な生成物:
酸化: 4-フルオロ-4-メチルシクロヘキサノンまたは4-フルオロ-4-メチルシクロヘキサン酸の生成。
還元: さまざまな還元アミン誘導体の生成。
置換: 置換シクロヘキサン誘導体の生成。
4. 科学研究における用途
4-フルオロ-4-メチルシクロヘキサン-1-アミンは、科学研究においていくつかの用途があります。
医薬品化学: 特に神経疾患を標的とする医薬品化合物の合成における中間体として使用されています。
材料科学: この化合物は、ユニークな特性を持つ新規材料の開発における可能性について研究されています。
生物学的研究: フッ素置換が生物活性に与える影響を調べるためのプローブとして役立ちます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-methylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Amination: The final step involves the conversion of the ketone group to an amine group. This can be done using reductive amination with ammonia (NH3) and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-fluoro-4-methylcyclohexanone or 4-fluoro-4-methylcyclohexanoic acid.
Reduction: Formation of various reduced amine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
4-Fluoro-4-methylcyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in studying the effects of fluorine substitution on biological activity.
作用機序
4-フルオロ-4-メチルシクロヘキサン-1-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に基づいています。フッ素原子は、化合物の結合親和性と選択性に影響を与えることができ、生物活性の増強につながります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物:
4-メチルシクロヘキサン-1-アミン: フッ素原子を欠いているため、化学的および生物学的特性が異なります。
4-フルオロシクロヘキサン-1-アミン: メチル基を欠いているため、立体および電子的特性に影響を与えます。
4-フルオロ-4-メチルシクロヘキサノール: アミンではなくヒドロキシル基を含むため、反応性と用途が異なります。
ユニークさ: 4-フルオロ-4-メチルシクロヘキサン-1-アミンは、フッ素基とメチル基の両方が組み合わさっているため、ユニークです。これらの修飾は、類似体と比較して、化合物の安定性、反応性、および生物活性を向上させる可能性があります。
類似化合物との比較
4-Methylcyclohexan-1-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluorocyclohexan-1-amine: Lacks the methyl group, affecting its steric and electronic characteristics.
4-Fluoro-4-methylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness: 4-Fluoro-4-methylcyclohexan-1-amine is unique due to the combined presence of both fluorine and methyl groups, which impart distinct steric and electronic effects. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
特性
分子式 |
C7H14FN |
|---|---|
分子量 |
131.19 g/mol |
IUPAC名 |
4-fluoro-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C7H14FN/c1-7(8)4-2-6(9)3-5-7/h6H,2-5,9H2,1H3 |
InChIキー |
GNPUYHNMNBNNQY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



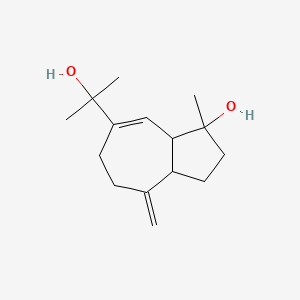
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)
![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)
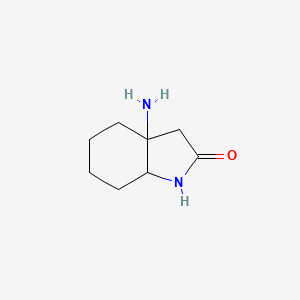
![2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12314841.png)
![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)
![3-ethynyl-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12314869.png)

![2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12314874.png)
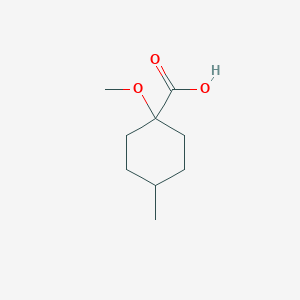
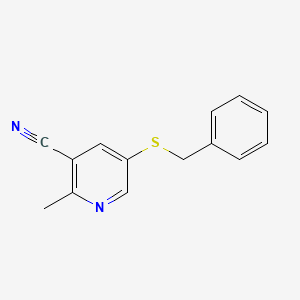
![N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide](/img/structure/B12314886.png)

